2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide
Description
2-(3-Benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide is a heterocyclic acetamide derivative featuring a phthalazinone core linked to a substituted pyrrolidine moiety via an acetamide bridge.
Properties
Molecular Formula |
C24H28N4O2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-(3-benzyl-4-oxophthalazin-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide |
InChI |
InChI=1S/C24H28N4O2/c1-2-27-14-8-11-19(27)16-25-23(29)15-22-20-12-6-7-13-21(20)24(30)28(26-22)17-18-9-4-3-5-10-18/h3-7,9-10,12-13,19H,2,8,11,14-17H2,1H3,(H,25,29) |
InChI Key |
APPIQNWCIKBERB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)CC2=NN(C(=O)C3=CC=CC=C32)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide involves multiple steps. One common method includes the reaction of 2-fluoro-5-formylbenzoic acid with hydrazine hydrate to form the phthalazinone core. This intermediate is then reacted with benzyl bromide to introduce the benzyl group. The final step involves the reaction with N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction rate. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily explored for its potential as a lead compound in the development of new therapeutic agents. Its structural features may influence biological activity, making it a candidate for targeting specific enzymes or receptors involved in various diseases.
Potential Therapeutic Targets
- Enzyme Inhibition : The binding affinity of this compound to specific enzymes can be evaluated using techniques such as surface plasmon resonance or isothermal titration calorimetry. Understanding these interactions is crucial for optimizing the compound's efficacy and selectivity against targeted enzymes.
- Receptor Modulation : The compound may interact with various receptors, potentially leading to modulation of signaling pathways that are relevant in disease states.
Case Studies and Research Findings
Research has indicated that compounds similar to 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide show promise in treating conditions such as:
- Cancer : Studies have explored the inhibition of cancer cell proliferation through targeted enzyme pathways.
- Infectious Diseases : The compound's potential as an anti-infective agent has been investigated, particularly regarding its ability to inhibit virulence factors produced by pathogenic bacteria .
Mechanism of Action
The mechanism of action of 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes related to disease .
Comparison with Similar Compounds
Core Heterocyclic Systems
- Phthalazinone vs. Chromene/Thiazolidinone: The phthalazinone core in the target compound contrasts with chromene () and thiazolidinone () systems.
- Substituent Effects: The benzyl group at position 3 of the phthalazinone may increase lipophilicity compared to smaller substituents (e.g., methyl or methoxy groups in ’s cyanoacetamides). This could influence membrane permeability and metabolic stability .
Table 1: Structural Features of Selected Analogs
Comparison with Evidence-Based Protocols
- Cyanoacetamide Derivatives (): Synthesized via condensation in ethanol with piperidine at 0–5°C, favoring mild conditions for cyanogroup stability .
- Thiazolidinone Acetamides (): Reflux with mercaptoacetic acid and ZnCl₂ in dioxane, leveraging Lewis acid catalysis for ring closure .
- Chromene-Pyrimidine Hybrids () :
Suzuki-Miyaura cross-coupling for boronic acid integration, requiring palladium catalysts .
Table 2: Reaction Conditions for Analogous Compounds
Physicochemical and Pharmacokinetic Insights
Melting Points and Solubility
Bioactivity Predictions
- The 1-ethylpyrrolidinyl group may improve blood-brain barrier penetration relative to ’s thiazolidinones, which have polar 4-oxo groups.
- Benzyl-phthalazinone systems could target kinases or proteases, similar to chromene-based inhibitors in .
Biological Activity
The compound 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide (CAS Number: 1574464-97-3) has garnered interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of 404.5 g/mol. Its structure consists of a phthalazine core substituted with a benzyl group and an ethylpyrrolidine moiety.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide have not been extensively documented in the literature. However, related compounds have shown promising results in several studies.
Antimicrobial Activity
Studies focusing on derivatives of phthalazine have reported significant antimicrobial properties. For instance, compounds similar to 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin) demonstrated effective inhibition against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values for these derivatives ranged from 10.7 to 21.4 μmol/mL for bacterial strains and higher for fungi .
Case Study: Antimicrobial Evaluation
A study evaluating the antimicrobial activity of phthalazine derivatives found that modifications to the benzyl group significantly influenced activity levels. The most potent derivative exhibited an MIC of 10.7 μmol/mL against Staphylococcus aureus and 21.4 μmol/mL against Candida albicans .
| Compound | MIC (μmol/mL) | Target Organism |
|---|---|---|
| Compound A | 10.7 | Staphylococcus aureus |
| Compound B | 21.4 | Candida albicans |
Research Findings
In vitro studies have indicated that certain phthalazine-based compounds can inhibit cell proliferation in breast cancer cells by inducing apoptosis . Further investigations into the specific mechanisms are ongoing.
The biological activity of phthalazine derivatives is often attributed to their ability to interact with cellular targets involved in critical pathways such as:
- DNA Intercalation : Some derivatives can intercalate into DNA, disrupting replication and transcription.
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways.
- Reactive Oxygen Species (ROS) Generation : Certain structures can induce oxidative stress in cells, leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
